2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE
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Overview
Description
2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE is a complex organic compound that features a combination of functional groups including a thiazole ring, a hydrazone linkage, and a nitrophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone.
Attachment of the nitrophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Final coupling: The final step would involve coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or hydrazone groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, such compounds might be investigated for their potential as therapeutic agents due to their ability to interact with biological targets.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE would depend on its specific biological activity. Generally, such compounds may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their normal function.
Interacting with DNA: Intercalating into DNA strands and disrupting replication or transcription.
Modulating receptors: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-((E)-2-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE
- 2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-AMINOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE
Uniqueness
The uniqueness of 2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O6S/c1-33-18-9-7-15(28(31)32)11-17(18)19-10-8-16(34-19)13-24-27-23-26-22(30)20(35-23)12-21(29)25-14-5-3-2-4-6-14/h2-11,13,20H,12H2,1H3,(H,25,29)(H,26,27,30)/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHGXOWIYBOVPW-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN=C3NC(=O)C(S3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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